1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2
. The Canonical SMILES is C1CCNC(C1)C2=CC=CO2
.
2-(Furan-2-yl)piperidine is an organic compound that belongs to the class of aralkylamines, characterized by a piperidine ring substituted with a furan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. The chemical structure is defined by the presence of both a piperidine and a furan ring, which contribute to its unique properties.
The primary source for information on 2-(Furan-2-yl)piperidine includes chemical databases such as PubChem and various scientific literature. The compound has been cataloged under the CAS number 97073-18-2, and its molecular formula is with an average molecular weight of approximately 165.23 g/mol .
The synthesis of 2-(Furan-2-yl)piperidine can be achieved through various methods, primarily involving the reaction of furan derivatives with piperidine. One notable method includes the reductive amination of furfural, which serves as a precursor for generating piperidine derivatives .
The molecular structure of 2-(Furan-2-yl)piperidine features a piperidine ring (a six-membered saturated nitrogen-containing ring) bonded to a furan group (a five-membered aromatic ring containing oxygen). The structural formula can be represented as:
2-(Furan-2-yl)piperidine can participate in various chemical reactions typical of amines and heterocycles. Common reactions include:
These reactions often require specific conditions such as temperature control, solvent selection, and the use of protecting groups when necessary.
Relevant data indicates that understanding these properties is crucial for applications in synthesis and pharmacology .
2-(Furan-2-yl)piperidine has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules with biological activity. Its structural characteristics make it suitable for designing new pharmaceuticals targeting neurological disorders or other therapeutic areas.
Catalytic hydrogenation and reductive amination constitute cornerstone methodologies for constructing the 2-(furan-2-yl)piperidine scaffold. These approaches leverage the reactivity of furan-containing carbonyl precursors with amines under reducing conditions. In a classic reductive amination sequence, furan-2-carbaldehyde reacts with piperidine or its synthetic equivalents (e.g., 4-piperidone derivatives protected as oxazolones) in the presence of reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) emerges as a particularly effective reductant in 1,2-dichloroethane (DCE), offering high chemoselectivity by minimizing reduction of the furan ring or competing aldehyde over-reduction while tolerating diverse functional groups [5] [7]. This method efficiently yields N-alkylated secondary amines like N-benzyl-2-(furan-2-yl)piperidine.
Catalytic hydrogenation provides a complementary approach, often employing ruthenium or cobalt-based catalysts under H₂ pressure. For instance, Ru/C or Co nanoparticles facilitate the direct reductive amination between furfural derivatives and ammonia or primary amines, generating substituted 2-(furan-2-yl)piperidines in high yields (typically >85%). Critical to success is controlling reaction parameters (temperature: 80-100°C, H₂ pressure: 1-10 bar) to prevent furan ring hydrogenation—a competing side reaction [3] [7]. A recent advancement employs amorphous cobalt particles (formed in situ from CoCl₂ and NaBH₄/NaHBEt₃) catalyzing reductive amination under mild conditions (80°C, 1-10 bar H₂) with aqueous ammonia, achieving 99% selectivity for primary amines like 2-(furan-2-yl)piperidine itself [7].
Table 1: Reductive Amination Strategies for 2-(Furan-2-yl)piperidine Synthesis
Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
Furan-2-carbaldehyde | Piperidine | NaBH(OAc)₃ | DCE, rt, 12h | N-(Furan-2-yl)piperidine | 92 [7] |
5-(Furan-2-yl)furan-2-carbaldehyde | Benzylamine | NaBH₄ | MeOH, 0°C to rt, 2h | N-Benzyl-2,5-di(furan-2-yl)piperidine | 88 [1] |
4,5-Dibromofuran-2-carbaldehyde | Ammonia | Co nanoparticles (amorphous) | H₂ (5 bar), 80°C, 24h | 2-(4,5-Dibromofuran-2-yl)piperidine | 99 [7] |
4-Oxopiperidine-1-carboxylate | Furan-2-ylmethylamine | Pd/C, Et₃SiH | H₂O, micelles, rt, 24h | N-(Furan-2-ylmethyl)piperidin-4-one | 78 [7] |
The utilization of biomass-derived furfural as a platform chemical for synthesizing 2-(furan-2-yl)piperidine derivatives represents a significant stride toward sustainable pharmaceutical chemistry. A groundbreaking approach employs a Ru₁CoNP/HAP surface single-atom alloy (SSAA) catalyst to directly convert furfural to piperidine in a one-pot cascade reaction involving NH₃ and H₂. This process proceeds via sequential steps:
Crucially, the Ru₁CoNP SSAA structure, where atomically dispersed Ru sites on Co nanoparticles are stabilized by a hydroxyapatite (HAP) support, facilitates the kinetically challenging ring-opening of THFAM. Density Functional Theory (DFT) calculations reveal that the SSAA structure lowers the activation barrier for C–O bond cleavage in THFAM, forming 5-amino-1-pentanol, which rapidly cyclizes to piperidine [4]. This system achieves exceptional piperidine yields of 93% under optimized conditions (180°C, 20 bar H₂, Co/Ru=40/1 ratio). The catalyst demonstrates remarkable efficiency, with production rates reaching 94.2 molₚᵢₚₑᵣᵢdᵢₙₑ·molᵣᵤ⁻¹·h⁻¹ for the Ru₁Co₁₆₀/HAP variant [4].
Table 2: Optimization of Furfural to Piperidine Conversion over RuCo/HAP Catalysts
Catalyst (Co/Ru Ratio) | Ru Loading (wt%) | Reaction Temp. (°C) | H₂ Pressure (bar) | Piperidine Yield (%) | Production Rate (mol₂ₐ·molᵣᵤ⁻¹·h⁻¹) |
---|---|---|---|---|---|
Ru₁Co₁₀/HAP | 0.50 | 180 | 20 | 72 | 4.3 |
Ru₁Co₂₀/HAP | 0.25 | 180 | 20 | 85 | 11.6 |
Ru₁Co₄₀/HAP | 0.125 | 180 | 20 | 93 | 22.6 |
Ru₁Co₈₀/HAP | 0.0625 | 180 | 20 | 90 | 44.7 |
Ru₁Co₁₆₀/HAP | 0.03125 | 180 | 20 | 88 | 94.2 |
This bio-based route underscores the potential of furfural valorization for producing high-value N-heterocycles central to drug discovery, aligning with green chemistry principles by utilizing renewable feedstocks and minimizing fossil resource dependence [4].
Multicomponent reactions (MCRs) offer efficient, atom-economical routes to structurally complex 2-(furan-2-yl)piperidine derivatives in a single operation. These one-pot methodologies often integrate furan-containing aldehydes, diverse amines, and carbonyl partners. A prominent example is the synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), achieved via a four-component reaction. This process combines benzil, ammonium acetate, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, and furan-2-carbaldehyde in ethanol catalyzed by C₄H₁₀BF₃O, yielding the target imidazole-fused piperidine precursor in 92% yield after refluxing for 24 hours [2].
The Hantzsch-type dihydropyridine synthesis represents another powerful MCR strategy. A mixture containing furfural (0.01 mol), a β-dicarbonyl compound (e.g., methyl acetoacetate, 0.02 mol), and ammonium acetate (0.013 mol) in water, stirred at 70°C for 90 minutes, furnishes 2-methyl-4-(furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives (E9-E20). Yields typically range between 62-74%, with the furan ring remaining intact under these mild aqueous conditions [1] [6]. Furthermore, cellulose-sulfuric acid acts as an efficient, eco-friendly catalyst for synthesizing 2-(furan-2-yl)-4-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepines (E31-E37). This MCR involves furan-containing chalcones (E21-E30) reacting with ortho-phenylenediamine at 80°C, achieving cyclization within specified times (monitored by TLC) and yielding the diazepine-fused piperidine analogs in up to 89% yield after crystallization [1] [6].
Table 3: Multicomponent Reactions for Furan-Piperidine Hybrid Structures
MCR Type | Key Components | Catalyst/Conditions | Product Class | Representative Yield (%) |
---|---|---|---|---|
Imidazole Formation | Benzil, NH₄OAc, Aromatic diamine, Furan-2-carbaldehyde | C₄H₁₀BF₃O, EtOH, reflux, 24h | 2-(Furan-2-yl)-4,5-diaryl-1H-imidazoles (e.g., DDFDI) | 92 [2] |
Hantzsch Dihydropyridine | Furfural, β-Ketoester (e.g., Methyl acetoacetate), NH₄OAc | H₂O, 70°C, 90 min | 1,4-Dihydro-4-(furan-2-yl)pyridines (e.g., E15-E20) | 74 (E9) [1] |
Diazepine Formation | (E)-1-(Furan-2-yl)-3-arylprop-2-en-1-one, o-Phenylenediamine | Cellulose-SO₃H, 80°C, specified time | 2-(Furan-2-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepines (e.g., E31-E37) | 89 [1] |
Biginelli-type | Furan-2-carbaldehyde, Urea/Thiourea, β-Diketone | Reflux, solvent-free or EtOH, 1-3h | 3,4-Dihydropyrimidin-2(1H)-ones/thiones (e.g., E11-E14) | 68-82 [1] |
Accessing enantiomerically pure 2-(furan-2-yl)piperidine derivatives is critical given the profound influence of stereochemistry on pharmacological activity. Chiral resolution remains a practical method, particularly for racemic mixtures synthesized via non-stereoselective routes like classical reductive amination. For example, racemic N-acyl-3-isopropyl-2,6-bis(2′-furyl)piperidin-4-one oximes can be resolved using preparative chiral HPLC or enzymatic resolution techniques. Detailed ¹H and ¹³C NMR studies, supported by semi-empirical conformational analysis, reveal that these molecules exist as equilibrium mixtures of alternate chair (CA) and boat (B1) forms in solution, with the stereochemistry dictating the preferred conformation and thus biological recognition [6] [9].
Asymmetric biocatalysis offers a powerful alternative for generating chiral building blocks. Lactobacillus paracasei BD101 whole cells catalyze the enantioselective reduction of 1-(furan-2-yl)ethanone to (R)-1-(furan-2-yl)ethanol with >99% enantiomeric excess (ee) and 97% isolated yield. This chiral alcohol serves as a versatile synthon for stereocontrolled piperidine ring construction. Gram-scale synthesis (9.78 g) has been demonstrated, highlighting its preparative utility for generating precursors to natural piperidine alkaloids like (-)-Cassine and (-)-Spectaline [10].
Chiral auxiliaries and catalysts enable stereocontrolled cyclizations. A notable example is the synthesis of (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol. This proceeds via stereoselective reductive amination of (3S,4S)-4-hydroxypiperidin-3-one with furan-2-carbaldehyde using NaBH₄, followed by purification via chiral chromatography to ensure enantiopurity. The specific spatial arrangement of the (3S,4S) configuration is essential for binding to neurological targets, mimicking bioactive alkaloids [9]. Computational modeling (e.g., DFT at B3LYP/6-31G(d,p)) aids in predicting the bioactive conformations of these chiral derivatives, guiding rational design [6] [9].
Table 4: Stereoselective Methods for Chiral 2-(Furan-2-yl)piperidine Derivatives
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1